(3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate
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Overview
Description
(3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C8H15NO3. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and formaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base catalyst to facilitate the formation of the hydroxymethyl group.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous monitoring and quality control ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of piperidine-3-carboxylic acid.
Reduction: Formation of different piperidine derivatives with reduced functional groups.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Scientific Research Applications
(3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Piperidine derivatives are often explored for their potential therapeutic properties, including anticonvulsant and analgesic activities.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its target. The piperidine ring provides structural stability and contributes to the compound’s overall bioactivity. The exact molecular pathways and targets depend on the specific application and the nature of the compound it interacts with .
Comparison with Similar Compounds
Similar Compounds
Piperidine-3-carboxylic acid: A similar compound with a carboxylic acid group instead of a hydroxymethyl group.
N-substituted piperidine derivatives: These compounds have various substituents on the nitrogen atom, leading to different biological activities.
Uniqueness
(3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate is unique due to its specific stereochemistry and functional groups. The (3R,6S) configuration provides a distinct three-dimensional structure, influencing its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
methyl (3R,6S)-6-(hydroxymethyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-12-8(11)6-2-3-7(5-10)9-4-6/h6-7,9-10H,2-5H2,1H3/t6-,7+/m1/s1 |
InChI Key |
RQOCUWDKINTUGK-RQJHMYQMSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H](NC1)CO |
Canonical SMILES |
COC(=O)C1CCC(NC1)CO |
Origin of Product |
United States |
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